![molecular formula C11H17N3 B13200158 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] is a complex organic compound with the molecular formula C₁₁H₁₇N₃. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indazole derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds have similar spiro structures and are known for their photochromic properties.
Indazole Derivatives: Compounds with indazole rings share some structural similarities and biological activities.
Uniqueness
2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methylspiro[6,7-dihydro-4H-indazole-5,3'-pyrrolidine] |
InChI |
InChI=1S/C11H17N3/c1-14-7-9-6-11(4-5-12-8-11)3-2-10(9)13-14/h7,12H,2-6,8H2,1H3 |
InChI Key |
CWRMDEOKZPFMHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CC3(CCC2=N1)CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




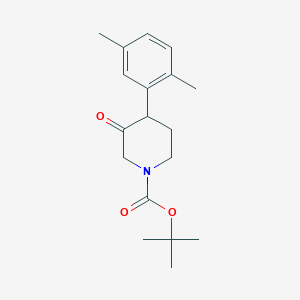
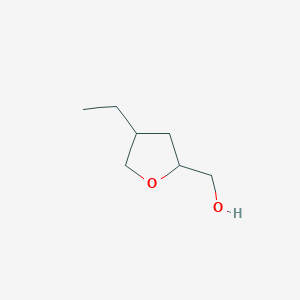
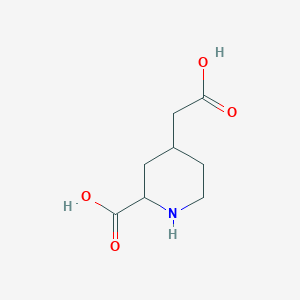

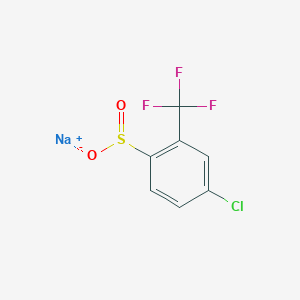

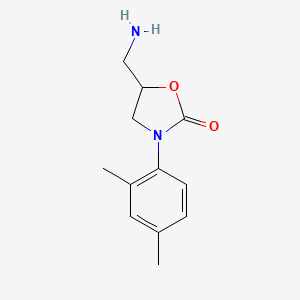
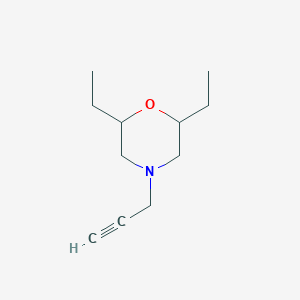

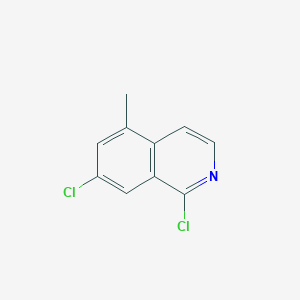
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
